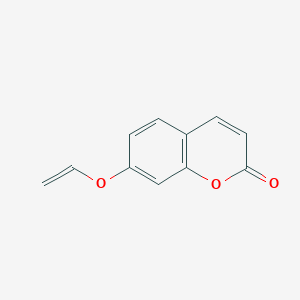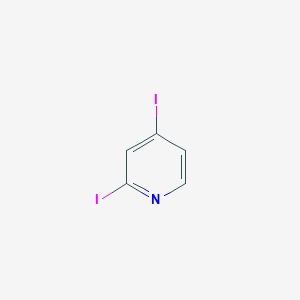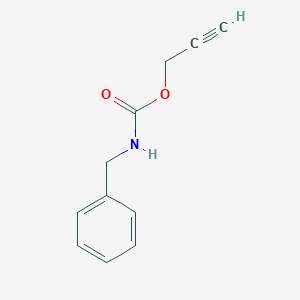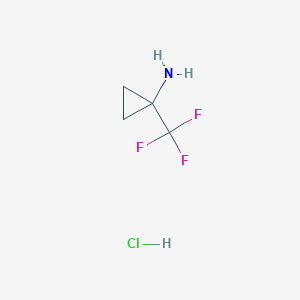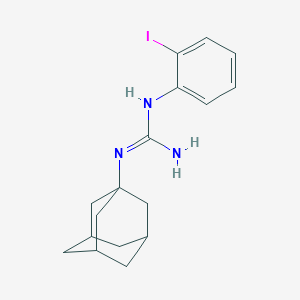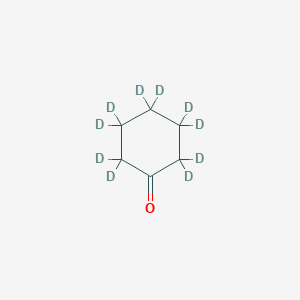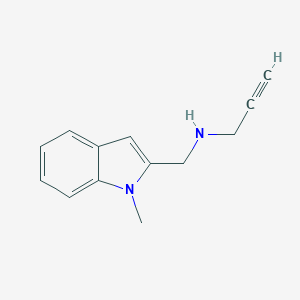
(s)-2-(Trifluoromethyl)pyrrolidine
Vue d'ensemble
Description
“(s)-2-(Trifluoromethyl)pyrrolidine” is a compound that contains a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is known for its ability to trifluoromethylate carbon-centered radical intermediates .
Synthesis Analysis
The synthesis of compounds like “(s)-2-(Trifluoromethyl)pyrrolidine” often involves the trifluoromethylation of carbon-centered radical intermediates . A visible-light-mediated multicomponent strategy has been developed for the construction of β-trifluoromethylated tertiary alkylamines from feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide .Molecular Structure Analysis
The molecular structure of “(s)-2-(Trifluoromethyl)pyrrolidine” is characterized by the presence of a trifluoromethyl group. This group is known for its ability to trifluoromethylate carbon-centered radical intermediates .Chemical Reactions Analysis
The chemical reactions involving “(s)-2-(Trifluoromethyl)pyrrolidine” often involve the trifluoromethylation of carbon-centered radical intermediates . A visible-light-mediated multicomponent strategy has been developed for the construction of β-trifluoromethylated tertiary alkylamines from feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide .Physical And Chemical Properties Analysis
The physical and chemical properties of “(s)-2-(Trifluoromethyl)pyrrolidine” are characterized by the presence of a trifluoromethyl group. This group is known for its ability to trifluoromethylate carbon-centered radical intermediates .Applications De Recherche Scientifique
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The incorporation of fluorine-containing moieties into organic compounds can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and modify their physicochemical properties .
Agrochemicals
In the field of agrochemicals, trifluoromethyl-containing compounds are also highly valued . They can enhance the effectiveness of pesticides and herbicides, improving their stability and reducing their environmental impact .
Materials Science
Trifluoromethyl-containing compounds are also important in materials science . They can improve the properties of materials, such as their resistance to heat and chemicals, their stability, and their electrical properties .
Radical Trifluoromethylation
Radical trifluoromethylation is a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process is important in the synthesis of various organic compounds .
Synthesis of Diverse Fluorinated Compounds
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Trifluoromethylation of Organic Compounds
Recent developments have highlighted the direct introduction of a trifluoromethyl group into organic compounds with Umemoto’s reagents . This process has been used in the trifluoromethylation of arenes, alkenes, terminal alkynes, benzylic xanthates, ketoesters, aryl boronic acids, aromatic amines, and biphenyl isocyanide derivatives .
Mécanisme D'action
Target of Action
Trifluoromethyl-containing compounds are known to have a wide range of biological activities .
Mode of Action
Trifluoromethyl-containing compounds are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can play an important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Some trifluoromethyl-containing compounds have been found to possess antibacterial and insecticidal activities .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382334 | |
| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(Trifluoromethyl)pyrrolidine | |
CAS RN |
119580-41-5 | |
| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




